1-(Cyclopropylmethyl)piperazine

Prostate Cancer Abiraterone Analogs Apoptosis Induction

1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5) is a substituted piperazine derivative with the molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol. The compound exists as a colorless to pale yellow liquid at 20°C, with a reported boiling point of 68°C at 3.5 mmHg and density of 0.943 g/mL at 25°C.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 57184-25-5
Cat. No. B1349455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopropylmethyl)piperazine
CAS57184-25-5
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CC1CN2CCNCC2
InChIInChI=1S/C8H16N2/c1-2-8(1)7-10-5-3-9-4-6-10/h8-9H,1-7H2
InChIKeyIVLIBVDZIYFXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Cyclopropylmethyl)piperazine CAS 57184-25-5: Technical Baseline and Pharmaceutical Intermediate Identity


1-(Cyclopropylmethyl)piperazine (CAS 57184-25-5) is a substituted piperazine derivative with the molecular formula C₈H₁₆N₂ and molecular weight 140.23 g/mol . The compound exists as a colorless to pale yellow liquid at 20°C, with a reported boiling point of 68°C at 3.5 mmHg and density of 0.943 g/mL at 25°C . This secondary amine features a cyclopropylmethyl substituent on one piperazine nitrogen, leaving the opposite nitrogen available for further functionalization [1]. The compound serves as a versatile pharmaceutical intermediate, notably in the synthesis of the orphan drug Volasertib (an investigational Polo-like kinase 1 inhibitor for acute myelogenous leukemia) and the pyruvate kinase activator Mitapivat [2][3].

Why Generic Piperazine Intermediates Cannot Substitute for 1-(Cyclopropylmethyl)piperazine in Regulated Synthesis


The cyclopropylmethyl moiety present in 1-(cyclopropylmethyl)piperazine is not a generic N-substituent that can be replaced with alternative alkyl groups without altering downstream molecular properties. The cyclopropyl group confers distinct conformational constraints and metabolic effects—specifically improving metabolic stability, enhancing drug efficacy, and reducing plasma clearance relative to linear alkyl substituents [1]. In antimalarial SAR studies, replacement of the methylenecyclopropyl moiety with bulky hydrophobic substituents failed to maintain activity, whereas retention of the cyclopropylmethyl-containing tertiary amino group yielded compounds 6–11-fold more potent than chloroquine [2]. Furthermore, 1-(cyclopropylmethyl)piperazine serves as a specific, patent-designated intermediate for Volasertib synthesis; substitution with a different N-alkylpiperazine would fundamentally alter the final API structure and invalidate regulatory filings [3]. For Abiraterone analog development, this specific cyclopropylmethyl-substituted piperazine is required to generate N-substituted piperazinopyridylsteroid derivatives that inhibit growth and induce pro-apoptosis in hormone-independent prostate cancer cell lines .

Quantitative Differentiation Evidence: 1-(Cyclopropylmethyl)piperazine vs. Alternative Piperazine Intermediates


Anticancer Activity: Abiraterone Analog Derivatives in Prostate Cancer Cell Lines

N-substituted piperazinopyridylsteroid derivatives synthesized using 1-(cyclopropylmethyl)piperazine as a building block demonstrate growth inhibition and pro-apoptotic activity in human hormone-independent prostate cancer cell lines, including PC-3 and DU-145 . This contrasts with unsubstituted piperazine or alternative N-alkyl piperazines, which would yield structurally distinct final compounds lacking this specific biological profile. While direct IC50 values for the target compound itself are not available, the cyclopropylmethyl-substituted piperazine core is a required structural element for this activity class .

Prostate Cancer Abiraterone Analogs Apoptosis Induction

Antimalarial Potency Enhancement: Cyclopropylmethyl Moiety in Piperazine-Based 4-Aminoquinolines

In a structure-activity relationship study of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives, the bis-cyclopropylmethyl derivative served as the lead compound (compound 1) that cured mice infected by Plasmodium berghei [1]. SAR studies revealed that introduction of the cyclic tertiary amino group provided compounds 6–11-fold more potent than chloroquine (CQ) against CQ-resistant Plasmodium falciparum [1]. While 1-(cyclopropylmethyl)piperazine is the monomeric building block for these derivatives, the cyclopropylmethyl substituent is critical: replacement of the methylenecyclopropyl moiety by bulky hydrophobic substituents had no effect on activity [1].

Antimalarial Chloroquine-Resistant Plasmodium falciparum SAR

Antidepressant Activity: Direct Efficacy Comparison of Cyclopropylmethyl-Piperazine Derivatives vs. Imipramine

US Patent 4,474,783 describes cyclopropylmethyl piperazine derivatives and their antidepressant activity. In the tetrabenazine (TBZ) ptosis antagonism test—a standard in vivo model for antidepressant efficacy—certain 4-substituted-1-(cyclopropylmethyl)piperazine derivatives exhibited potency approximately double that of the reference tricyclic antidepressant imipramine at a 10 mg/kg oral dose [1]. The cyclopropylmethyl substituent on the piperazine core is a defined structural feature of the claimed compounds, distinguishing them from piperazine derivatives bearing alternative N-substituents [1].

Antidepressant Tetrabenazine Ptosis Antagonism In Vivo

Synthetic Utility: Validated Route as Designated Volasertib Intermediate

1-(Cyclopropylmethyl)piperazine is explicitly identified as an intermediate raw material for synthesizing the orphan drug Volasertib (BI 6727), an investigational Polo-like kinase 1 (PLK1) inhibitor for acute myelogenous leukemia (AML) [1][2]. Chinese patent CN108341792B provides a preparation method for this specific intermediate, demonstrating industrial-scale synthetic feasibility with detailed reaction conditions and characterization [1]. Alternative N-substituted piperazines (e.g., N-methylpiperazine or N-ethylpiperazine) are not documented as intermediates for Volasertib and would yield structurally different final compounds incompatible with the established regulatory pathway [2].

Volasertib PLK1 Inhibitor Orphan Drug Synthesis

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area

1-(Cyclopropylmethyl)piperazine exhibits calculated physicochemical properties that differentiate it from alternative N-alkylpiperazines. The compound has a computed XLogP3 value of 0.4 and topological polar surface area (TPSA) of 15.3 Ų . In comparison, N-methylpiperazine has an XLogP3 of approximately -0.3 and identical TPSA, while N-benzylpiperazine exhibits substantially higher lipophilicity (XLogP3 ~1.5) . The intermediate lipophilicity of the cyclopropylmethyl derivative (logD ~0.57 at pH 7.4) positions it favorably for CNS drug discovery, where balanced permeability and solubility are critical parameters .

Lipophilicity Blood-Brain Barrier Permeability Drug-Likeness

Validated Application Scenarios for 1-(Cyclopropylmethyl)piperazine Based on Quantitative Evidence


Synthesis of Volasertib (BI 6727) for PLK1-Targeted Oncology Programs

1-(Cyclopropylmethyl)piperazine is a designated key intermediate in the industrial synthesis of Volasertib, an orphan drug for acute myelogenous leukemia (AML). Chinese patent CN108341792B provides a validated preparation method for this specific intermediate, with detailed reaction parameters and characterization data . Procurement of this exact compound is required for cGMP manufacturing of Volasertib API; alternative N-alkylpiperazines are not documented in the regulatory pathway and would produce structurally divergent final compounds incompatible with existing drug master files .

Development of Cyclopropylmethyl-Containing Antimalarial 4-Aminoquinolines

SAR studies demonstrate that the bis-cyclopropylmethyl piperazine derivative (compound 1) exhibits curative properties in Plasmodium berghei-infected mice, with related derivatives showing 6–11-fold enhanced potency over chloroquine against CQ-resistant P. falciparum . 1-(Cyclopropylmethyl)piperazine serves as the monomeric building block for constructing this chemotype, and the cyclopropylmethyl moiety is essential for activity—replacement with bulky hydrophobic substituents failed to maintain potency . Research programs targeting CQ-resistant malaria should procure this specific intermediate for analog generation.

Synthesis of Abiraterone Analog Derivatives for Prostate Cancer Research

N-substituted piperazinopyridylsteroid derivatives prepared using 1-(cyclopropylmethyl)piperazine demonstrate growth inhibition and pro-apoptotic activity in hormone-independent prostate cancer cell lines including PC-3 and DU-145 . This compound is specifically required to access this class of Abiraterone analogs. Generic piperazine intermediates lacking the cyclopropylmethyl substituent yield structurally distinct final compounds that have not been validated for this anti-proliferative activity .

CNS Drug Discovery Leveraging Balanced Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP3 of 0.4 and TPSA of 15.3 Ų, 1-(cyclopropylmethyl)piperazine exhibits intermediate lipophilicity that is favorable for CNS drug discovery programs targeting neurological and psychiatric indications . This balanced profile—more lipophilic than N-methylpiperazine (XLogP3 ~ -0.3) yet less lipophilic than N-benzylpiperazine (XLogP3 ~1.5)—offers a differentiated starting point for medicinal chemistry campaigns where predictable BBB permeability and aqueous solubility are critical optimization parameters . US Patent 4,474,783 further validates this scaffold in an in vivo antidepressant model, with cyclopropylmethyl piperazine derivatives showing approximately double the efficacy of imipramine at 10 mg/kg oral dose [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Cyclopropylmethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.